(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Overview
Description
“Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white or gray-white solid crystal at room temperature and pressure .
Synthesis Analysis
The synthesis of Fmoc protected amino acids like “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” involves the use of protective agents. For instance, calcium (II) iodide has been used as a protective agent for the Fmoc protecting group in the hydrolysis of amino esters . Another method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is similar to other Fmoc protected amino acids. The Fmoc group is a base-labile protecting group that is not compatible with either highly basic or acidic conditions .Physical and Chemical Properties Analysis
“Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is a white or gray-white solid crystal at room temperature and pressure. It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is a valuable building block in the synthesis of peptides and peptidomimetics. Its utility is particularly evident in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids, such as 2,3-l-diaminopropanoic acid (l-Dap), using reductive amination techniques that preserve the chirality of the starting amino acid template. This process involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a base-labile protecting group, highlighting its critical role in the efficient synthesis of complex peptide structures without the need for extensive purification steps (Temperini et al., 2020).
Solid Phase Peptide Synthesis (SPPS)
The application of Fmoc chemistry extends to solid-phase peptide synthesis (SPPS), where the protection and deprotection of amino acids are paramount for the step-wise construction of peptides. The use of Fmoc-protected amino acids allows for the selective introduction of amino acids onto solid supports, facilitating the synthesis of peptides with high purity and yield. This method demonstrates the importance of Fmoc chemistry in modern peptide synthesis, enabling the production of peptides for therapeutic and research applications with high efficiency and specificity (Kirstgen et al., 1988).
Advanced Material Design
Fmoc-protected amino acids and their derivatives are also pivotal in the design and creation of novel materials. For example, the self-assembly properties of Fmoc-modified amino acids can be exploited to form nanostructures and hydrogels with potential applications in biomedical engineering, drug delivery, and tissue engineering. The inherent properties of Fmoc groups, such as hydrophobicity and aromaticity, facilitate the self-assembly of these molecules into ordered structures, offering a versatile toolkit for the development of functional materials (Tao et al., 2016).
Mechanism of Action
Target of Action
The primary target of Fmoc-D-beta-homoserine(OtBu) is the amino acids in proteins and peptides . The compound is used in the modification of these amino acids during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-D-beta-homoserine(OtBu) acts as a protecting group for the amino acids during SPPS . The Fmoc group protects the amino terminus of the amino acid, while the t-butyl ester group (OtBu) protects the carboxyl group . This protection allows for the selective addition of amino acids in peptide synthesis .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . During SPPS, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain . The t-butyl ester group is then removed under acidic conditions to reveal the carboxyl group, which can then form a peptide bond with the next amino acid .
Pharmacokinetics
The compound’s stability under various conditions is crucial for its role in spps .
Result of Action
The result of the action of Fmoc-D-beta-homoserine(OtBu) is the successful synthesis of peptides with the desired sequence of amino acids . By protecting and deprotecting the amino acids at the right stages, the compound ensures that the peptide chain grows in the correct order .
Action Environment
The action of Fmoc-D-beta-homoserine(OtBu) is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Conversely, the t-butyl ester group is stable under basic conditions but can be removed under acidic conditions . Therefore, careful control of the pH is essential for the successful use of this compound in peptide synthesis .
Future Directions
The future directions in the research and application of “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” could involve the development of more efficient and greener synthesis methods. For instance, the use of calcium (II) iodide as a protective agent for the Fmoc protecting group has been explored and optimized for a broad scope of amino esters .
Biochemical Analysis
Biochemical Properties
Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used to introduce homoserine residues into peptides, which can influence the peptide’s structure and function. The Fmoc group is removed under basic conditions, while the t-butyl ester is removed under acidic conditions, allowing for selective deprotection during synthesis .
Cellular Effects
The effects of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester on cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of homoserine residues into peptides, it can influence cell signaling pathways, gene expression, and cellular metabolism. The presence of homoserine in peptides can affect their stability, folding, and interactions with other biomolecules .
Molecular Mechanism
At the molecular level, Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester exerts its effects through its interactions with enzymes and other biomolecules involved in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The t-butyl ester protects the hydroxyl group, ensuring that it remains intact until the desired point in the synthesis process. The selective removal of these protecting groups allows for precise control over the synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound retains its effectiveness in peptide synthesis, with minimal impact on cellular function .
Dosage Effects in Animal Models
The effects of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester: is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. The compound can also influence metabolic flux and metabolite levels by altering the composition and structure of peptides .
Transport and Distribution
Within cells and tissues, Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The activity and function of the compound are influenced by its localization, with different effects observed in different cellular compartments .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820583-73-0 | |
Record name | (3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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